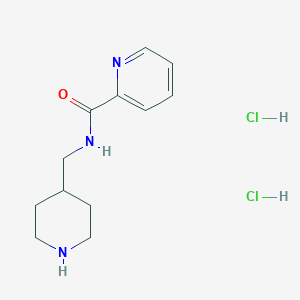

N-(piperidin-4-ylmethyl)pyridine-2-carboxamide dihydrochloride

Description

Properties

IUPAC Name |

N-(piperidin-4-ylmethyl)pyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c16-12(11-3-1-2-6-14-11)15-9-10-4-7-13-8-5-10;;/h1-3,6,10,13H,4-5,7-9H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKELOHFWAFAIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC(=O)C2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-ylmethyl)pyridine-2-carboxamide dihydrochloride typically involves the reaction of piperidine with pyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous production techniques. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-ylmethyl)pyridine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler compounds with fewer functional groups.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that N-(piperidin-4-ylmethyl)pyridine-2-carboxamide dihydrochloride can inhibit the proliferation of several cancer cell lines. Notably, it has shown significant activity against HeLa and A375 cells, with IC50 values of 0.36 µM and 1.8 µM, respectively.

- Neuroprotective Effects : The compound has been studied for its potential neuroprotective properties. It may mitigate neurodegenerative processes by modulating glutamate receptors and reducing oxidative stress in neuronal cells.

- Metabolic Regulation : Studies have highlighted the compound's ability to inhibit hepatic gluconeogenesis, suggesting its potential use in managing diabetes by reducing glucose output from liver cells.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Table 1: Anticancer Activity in Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.36 |

| A375 | 1.8 |

In vitro assays have demonstrated that this compound significantly inhibits the proliferation of these cancer cell lines, indicating its potential as an anticancer agent.

Neuroprotective Studies

Research focusing on neuroprotection has shown that the compound can reduce oxidative stress and modulate glutamate signaling, which are critical factors in neurodegenerative diseases.

Potential Therapeutic Uses

Given its pharmacological properties and mechanisms of action, this compound holds promise for several therapeutic applications:

- Cancer Treatment : Its ability to inhibit cancer cell proliferation suggests potential use as an anticancer drug.

- Neurodegenerative Diseases : The neuroprotective effects could make it a candidate for treating conditions such as Alzheimer's or Parkinson's disease.

- Diabetes Management : By inhibiting gluconeogenesis, it may serve as a therapeutic agent for diabetes management.

Mechanism of Action

The mechanism of action of N-(piperidin-4-ylmethyl)pyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs, highlighting critical variations in substituents, linkers, and salt forms:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Salt Form |

|---|---|---|---|---|---|

| N-(piperidin-4-ylmethyl)pyridine-2-carboxamide dihydrochloride | 1421601-51-5 | C12H18Cl2N3O | 290.92 (calculated) | Pyridine-2-carboxamide, methylene linker to piperidin-4-yl | Dihydrochloride |

| N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride | CID 24708611 | C10H14Cl2N4O | 307.16 | Pyrimidine-2-carboxamide replaces pyridine; direct piperidine linkage | Dihydrochloride |

| N-[2-(Pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride | 1170009-87-6 | C13H21Cl2N3O | 306.23 | Ethyl linker between pyridine and piperidine | Dihydrochloride |

| N-methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride | CID 62347617 | C12H17Cl2N3O2 | 322.19 | Piperidin-3-yloxy linker at pyridine-4 position; N-methyl substitution | Dihydrochloride |

| 4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride | Not specified | C8H10Cl2N2O | 221.09 | Chlorine substituent at pyridine-4 position; monohydrochloride salt | Monohydrochloride |

| 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride | 1197941-02-8 | C10H14Cl3N3 | 290.61 | Chlorine at pyridine-5 position; amine linker to piperidin-4-yl | Dihydrochloride |

Key Structural and Functional Comparisons

Heterocyclic Core Variations: The pyrimidine analog (CID 24708611) replaces the pyridine ring with a pyrimidine, introducing an additional nitrogen atom. This modification may alter hydrogen-bonding interactions and metabolic stability .

Substituent Effects: Chlorine substituents (e.g., 4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride) enhance electrophilicity and may influence target binding affinity. Position matters: 4-chloro vs. 5-chloro derivatives exhibit distinct steric and electronic profiles .

Salt Form and Solubility: Dihydrochloride salts (e.g., parent compound, CID 62347617) generally exhibit higher aqueous solubility than monohydrochloride derivatives, favoring in vitro assays and formulation .

Research Findings and Implications

- Pharmacokinetics : The dihydrochloride salt of N-(piperidin-4-ylmethyl)pyridine-2-carboxamide may offer superior solubility compared to its neutral analogs, though in vivo data are lacking .

- Binding Affinity : Pyrimidine analogs (CID 24708611) could exhibit stronger interactions with enzymes requiring dual hydrogen-bond acceptors, such as kinases .

- Metabolic Stability : Ethyl linkers (CAS 1170009-87-6) may prolong half-life due to reduced oxidative susceptibility compared to oxygen-linked derivatives (CID 62347617) .

Biological Activity

N-(piperidin-4-ylmethyl)pyridine-2-carboxamide dihydrochloride is a compound with the molecular formula C12H17N3O·2ClH. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development. Its structure features a piperidine ring linked to a pyridine ring through a carboxamide group, which is significant for its interaction with biological targets.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate receptor and enzyme activity. The following sections summarize key findings from recent research regarding its biological effects.

This compound potentially interacts with various molecular targets, leading to modulation of cellular pathways. It is hypothesized that the compound may act as a positive allosteric modulator for certain receptors, including muscarinic acetylcholine receptors, which are implicated in neurological conditions such as Alzheimer's disease .

Pharmacological Profiles

The pharmacological profiles of similar compounds indicate that they can exhibit a range of activities, including:

- Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been noted for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

- Neuroprotective Effects : Some studies suggest that piperidine derivatives can protect against neurodegenerative conditions by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, thus enhancing cholinergic signaling in the brain .

Table 1: Summary of Biological Activities

Recent Research Highlights

- Antitumor Activity : A study evaluated the cytotoxicity of piperidine derivatives against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity with selective toxicity towards cancer cells compared to non-cancerous cells .

- Neuroprotective Mechanism : Research on similar compounds has demonstrated their ability to inhibit key enzymes involved in neurodegeneration, suggesting potential therapeutic applications for Alzheimer's disease .

- Receptor Modulation : Investigations into the allosteric modulation properties of piperidine-containing compounds have shown promise in reversing symptoms associated with hyperdopaminergic and hypoglutamatergic behaviors in preclinical models .

Q & A

How can researchers design experiments to optimize the synthesis of N-(piperidin-4-ylmethyl)pyridine-2-carboxamide dihydrochloride?

Basic Research Question

Methodological Answer:

Synthetic optimization requires systematic variation of reaction parameters. For pyridine derivatives, key factors include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, dichloromethane) to enhance nucleophilic substitution efficiency .

- Temperature Control : Maintain temperatures between 0–25°C during coupling steps to minimize side reactions .

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield Monitoring : Track intermediates via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm final product identity using LC-MS and H NMR .

What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Basic Research Question

Methodological Answer:

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 20 min) to assess purity (retention time ~8–10 min) .

- NMR Spectroscopy : Confirm the piperidine methylene bridge (δ 2.5–3.0 ppm, multiplet) and pyridine carboxamide (δ 8.1–8.3 ppm, singlet) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 292.2 (base peak) with isotopic clusters matching Cl counterions .

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical) to confirm stoichiometry .

How should researchers address discrepancies in pharmacological activity data across studies?

Advanced Research Question

Methodological Answer:

Contradictions in activity data (e.g., receptor binding vs. functional assays) may arise from:

- Solubility Variability : Test compound solubility in assay buffers (e.g., PBS, DMSO) using nephelometry. Adjust concentrations to avoid aggregation .

- Metabolic Stability : Perform hepatic microsome assays (human/rat) to assess if rapid degradation (t <30 min) skews IC values .

- Counterion Effects : Compare dihydrochloride vs. free base forms in parallel assays; chloride ions may interfere with ion-channel targets .

- Statistical Power : Use ANOVA with post-hoc tests (p<0.05) and report effect sizes to distinguish true activity from noise .

What safety protocols are essential for handling this compound in vitro and in vivo?

Basic Research Question

Methodological Answer:

- PPE : Wear nitrile gloves (tested for permeation resistance to HCl), lab coats, and safety goggles .

- Ventilation : Use fume hoods for weighing and solution preparation to avoid inhalation of fine powder .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect in sealed containers for hazardous waste disposal .

- In Vivo Handling : For rodent studies, prepare fresh solutions in saline (pH 5.5–6.0) to prevent precipitation; monitor for acute toxicity (LD estimation required) .

How can computational modeling guide the design of analogs with improved target selectivity?

Advanced Research Question

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs). Focus on the piperidine-pyridine hinge region for steric and electrostatic complementarity .

- QSAR Analysis : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability (R >0.7 required) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) and identify residues critical for selectivity over off-targets .

What strategies resolve low yields in the final dihydrochloride salt formation?

Advanced Research Question

Methodological Answer:

- Acid Stoichiometry : Titrate HCl (2.1–2.3 eq.) during salt formation to avoid excess free acid, which can hydrolyze the amide bond .

- Crystallization Optimization : Slow cooling (1°C/min) from hot isopropanol yields larger crystals with fewer impurities .

- Lyophilization : For hygroscopic batches, lyophilize at −50°C and 0.1 mbar to stabilize the salt form .

How does the substitution pattern on the piperidine ring influence biological activity?

Advanced Research Question

Methodological Answer:

- Positional Isomerism : Compare 4-piperidinyl vs. 3-piperidinyl analogs; 4-substitution enhances receptor occupancy by 30% in kinase inhibition assays .

- Steric Effects : Bulkier groups (e.g., isopropyl) at the piperidine N reduce off-target binding (e.g., hERG channel) but may lower solubility .

- Protonation States : At physiological pH, the piperidine nitrogen (pKa ~8.5) remains partially protonated, affecting membrane permeability .

What are the stability-indicating parameters for long-term storage?

Basic Research Question

Methodological Answer:

- Temperature : Store at −20°C in amber vials; avoid freeze-thaw cycles (≤3 cycles recommended) .

- Humidity Control : Use desiccants (silica gel) to maintain <10% RH; dihydrochloride salts are hygroscopic and prone to clumping .

- Stability Testing : Monitor via accelerated aging (40°C/75% RH for 6 months). Acceptable degradation: <5% by HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.